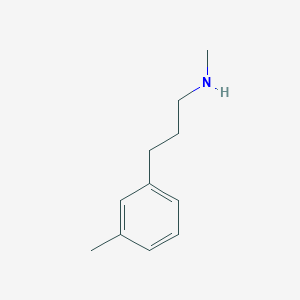
Methyl-(3-M-tolyl-propyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanamine, N,3-dimethyl- is an organic compound with a structure that includes a benzene ring attached to a propanamine chain, with two methyl groups attached to the nitrogen and the third carbon of the propanamine chain. This compound is part of the amine family, which is characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanamine, N,3-dimethyl- typically involves the alkylation of benzene with a suitable propanamine derivative. One common method is the reductive amination of benzaldehyde with N,N-dimethylpropanamine under hydrogenation conditions. This reaction is usually catalyzed by palladium on carbon (Pd/C) and requires a hydrogen source.
Industrial Production Methods
Industrial production of Benzenepropanamine, N,3-dimethyl- often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product, such as distillation or crystallization. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanamine, N,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides or quaternary ammonium salts.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amine oxides, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
Benzenepropanamine, N,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound can serve as a ligand in the study of enzyme-substrate interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenepropanamine, N,3-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-dimethyl-: Similar structure but lacks the propanamine chain.
Benzenemethanamine, N,N-dimethyl-: Similar structure but with a methanamine chain instead of propanamine.
3,4-Dimethyl-benzenepropanamine: Similar structure but with additional methyl groups on the benzene ring.
Uniqueness
Benzenepropanamine, N,3-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and materials.
Properties
CAS No. |
886762-96-5 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
N-methyl-3-(3-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17N/c1-10-5-3-6-11(9-10)7-4-8-12-2/h3,5-6,9,12H,4,7-8H2,1-2H3 |
InChI Key |
YOSATRPVBBTSNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















